N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as "FNPA" and has been synthesized using various methods. In
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and pyrazole-carboxamides have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that similar compounds interact with their targets through hydrogen bonding and π–π stacking interactions . These interactions can lead to changes in the target’s function, potentially resulting in the observed biological activities.
Biochemical Pathways
Related compounds such as succinate dehydrogenase inhibitors can block the energy synthesis of pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen sensing and has been a significant target for developing fungicides .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
FNPA has several advantages in lab experiments, including its high affinity for the CB1 receptor and its potential as an anti-inflammatory agent. However, FNPA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
FNPA has several potential future directions in scientific research. One potential direction is the development of FNPA as a therapeutic agent for various inflammatory diseases. Another potential direction is the investigation of FNPA's potential as a modulator of appetite and weight gain. Additionally, FNPA could be used as a tool compound to investigate the role of the CB1 receptor in various physiological processes. Further research is needed to fully understand the potential applications of FNPA in scientific research.
Conclusion
In conclusion, N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a chemical compound that has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. FNPA acts as a CB1 receptor antagonist and has shown promising results in preclinical studies as an anti-inflammatory agent and a modulator of appetite and weight gain. Further research is needed to fully understand the potential applications of FNPA in scientific research.
Scientific Research Applications
FNPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. FNPA has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1) and has been used as a CB1 receptor antagonist in various studies. FNPA has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-16-11-17(18(24)21-14-9-7-13(20)8-10-14)25-19(16)23(22-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNHSXZKDGSKLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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